molecular formula C8H12N2S2 B1581814 1,2-Bis(2-cyanoethylthio)ethane CAS No. 86180-54-3

1,2-Bis(2-cyanoethylthio)ethane

Cat. No.: B1581814
CAS No.: 86180-54-3
M. Wt: 200.3 g/mol
InChI Key: SJYFOHJCZZEPNC-UHFFFAOYSA-N
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Description

1,2-Bis(2-cyanoethylthio)ethane is an organic compound with the molecular formula C8H12N2S2 It is characterized by the presence of two cyanoethylthio groups attached to an ethane backbone

Scientific Research Applications

1,2-Bis(2-cyanoethylthio)ethane has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the preparation of sulfur-containing compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: It may be explored for its potential biological activity and as a precursor for the synthesis of pharmaceuticals.

    Industrial Chemistry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(2-cyanoethylthio)ethane can be synthesized through the reaction of ethanedithiol with acrylonitrile. The reaction typically involves the following steps:

    Cyanoalkylation: Ethanedithiol is reacted with acrylonitrile in the presence of a base, such as sodium hydroxide, to form this compound.

      Reaction Conditions: The reaction is carried out in an organic solvent, such as ethanol, at room temperature or slightly elevated temperatures.

      :

      Equation: HS-CH2-CH2-SH+2CH2=CH-CNNC-CH2-CH2-S-CH2-CH2-S-CH2-CH2-CN\text{HS-CH}_2\text{-CH}_2\text{-SH} + 2 \text{CH}_2\text{=CH-CN} \rightarrow \text{NC-CH}_2\text{-CH}_2\text{-S-CH}_2\text{-CH}_2\text{-S-CH}_2\text{-CH}_2\text{-CN} HS-CH2​-CH2​-SH+2CH2​=CH-CN→NC-CH2​-CH2​-S-CH2​-CH2​-S-CH2​-CH2​-CN

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and products.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(2-cyanoethylthio)ethane can undergo various chemical reactions, including:

    Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The cyanoethylthio groups can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an organic solvent like dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thioethers depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1,2-bis(2-cyanoethylthio)ethane depends on the specific chemical reactions it undergoes. For example:

    Oxidation: The thioether groups are oxidized to sulfoxides or sulfones, which can alter the compound’s reactivity and properties.

    Reduction: The nitrile groups are reduced to primary amines, which can participate in further chemical reactions.

    Substitution: The cyanoethylthio groups can be replaced by other nucleophiles, leading to the formation of new compounds with different functionalities.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2-chloroethylthio)ethane: Similar structure but with chloro groups instead of cyano groups.

    1,2-Bis(2-hydroxyethylthio)ethane: Similar structure but with hydroxy groups instead of cyano groups.

    1,2-Bis(2-aminoethylthio)ethane: Similar structure but with amino groups instead of cyano groups.

Uniqueness

1,2-Bis(2-cyanoethylthio)ethane is unique due to the presence of cyano groups, which impart distinct reactivity and properties compared to its analogs. The cyano groups can participate in a variety of chemical reactions, making the compound versatile for different applications in organic synthesis and materials science.

Properties

IUPAC Name

3-[2-(2-cyanoethylsulfanyl)ethylsulfanyl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S2/c9-3-1-5-11-7-8-12-6-2-4-10/h1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJYFOHJCZZEPNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCSCCC#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00235436
Record name Propanenitrile, 3,3'-(1,2-ethanediylbis(thio))bis-
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Molecular Weight

200.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86180-54-3
Record name Propanenitrile, 3,3'-(1,2-ethanediylbis(thio))bis-
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Record name 86180-54-3
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Record name Propanenitrile, 3,3'-(1,2-ethanediylbis(thio))bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00235436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-(Ethylenedithio)dipropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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